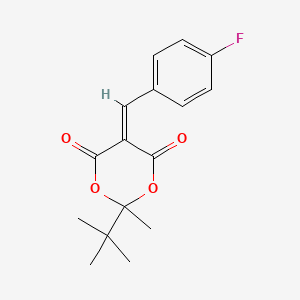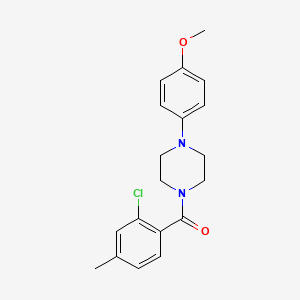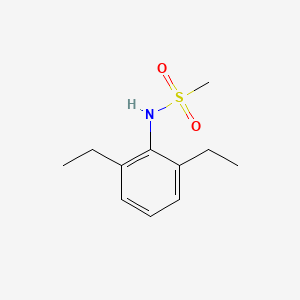
2-tert-butyl-5-(4-fluorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-tert-butyl-5-(4-fluorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione, also known as EF24, is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications. EF24 belongs to the class of chalcones, which are naturally occurring compounds found in many plants and have been shown to possess various biological activities such as anti-inflammatory, antioxidant, and anticancer properties.
作用機序
2-tert-butyl-5-(4-fluorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione exerts its biological effects through multiple mechanisms. It has been shown to modulate various signaling pathways involved in inflammation, oxidative stress, and cancer progression. 2-tert-butyl-5-(4-fluorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the production of inflammatory mediators such as prostaglandins and nitric oxide. 2-tert-butyl-5-(4-fluorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione has also been shown to activate the Nrf2/ARE signaling pathway, which is responsible for the induction of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).
Biochemical and Physiological Effects
2-tert-butyl-5-(4-fluorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione has been shown to possess various biochemical and physiological effects in vitro and in vivo. It has been found to inhibit the proliferation and migration of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy and radiotherapy. 2-tert-butyl-5-(4-fluorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione has also been shown to reduce inflammation and oxidative stress in animal models of various diseases such as arthritis, colitis, and neurodegenerative diseases. 2-tert-butyl-5-(4-fluorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione has been found to improve cognitive function and reduce amyloid beta deposition in a mouse model of Alzheimer's disease.
実験室実験の利点と制限
2-tert-butyl-5-(4-fluorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione has several advantages for lab experiments. It is a stable and easily synthesized compound that can be obtained in high yields. 2-tert-butyl-5-(4-fluorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione has been shown to possess potent biological activities at low concentrations, making it a useful tool for studying various signaling pathways and biological processes. However, 2-tert-butyl-5-(4-fluorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione also has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in certain assays. 2-tert-butyl-5-(4-fluorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione can also be toxic to cells at high concentrations, which can affect the interpretation of experimental results.
将来の方向性
There are several future directions for research on 2-tert-butyl-5-(4-fluorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione. One area of interest is the development of 2-tert-butyl-5-(4-fluorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione derivatives with improved solubility and bioavailability for use in clinical trials. Another area of interest is the investigation of the potential use of 2-tert-butyl-5-(4-fluorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione in combination with other drugs for the treatment of various diseases. 2-tert-butyl-5-(4-fluorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione has been shown to sensitize cancer cells to chemotherapy and radiotherapy, and further studies are needed to determine the optimal combination therapies. Additionally, the potential use of 2-tert-butyl-5-(4-fluorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione as a neuroprotective agent in neurodegenerative diseases such as Alzheimer's disease warrants further investigation.
合成法
2-tert-butyl-5-(4-fluorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione can be synthesized by the condensation of 4-fluorobenzaldehyde and acetylacetone in the presence of a base catalyst, followed by the addition of tert-butylhydroperoxide and catalytic amounts of sulfuric acid. The resulting product is then purified by recrystallization to obtain pure 2-tert-butyl-5-(4-fluorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione.
科学的研究の応用
2-tert-butyl-5-(4-fluorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess potent anti-inflammatory, antioxidant, and anticancer properties. 2-tert-butyl-5-(4-fluorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione has been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer, by blocking the phosphorylation and degradation of its inhibitor protein IκBα. 2-tert-butyl-5-(4-fluorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione has also been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the mitochondrial pathway and inhibiting the Akt/mTOR signaling pathway.
特性
IUPAC Name |
2-tert-butyl-5-[(4-fluorophenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FO4/c1-15(2,3)16(4)20-13(18)12(14(19)21-16)9-10-5-7-11(17)8-6-10/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKDDQDKFKVECJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CC2=CC=C(C=C2)F)C(=O)O1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tert-butyl-5-[(4-fluorophenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B5716033.png)


![4,4,7-trimethyl-5-propionyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5716044.png)


![2-[(2-fluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5716089.png)
![N-{4-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B5716096.png)
